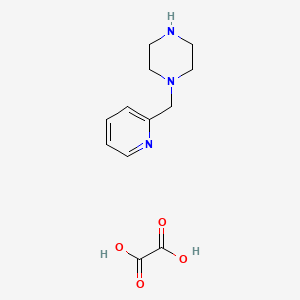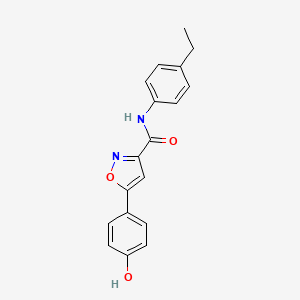![molecular formula C16H24N2O2 B6136689 1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone](/img/structure/B6136689.png)
1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone, also known as MEP, is a synthetic compound that belongs to the class of cathinones. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. The compound is structurally similar to other cathinones such as MDPV and Mephedrone, which are known to have stimulant properties.
Mecanismo De Acción
1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone acts by inhibiting the reuptake of dopamine and norepinephrine, which leads to an increase in their levels in the brain. This results in a stimulant effect, similar to other cathinones. The compound also has an affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone are similar to other cathinones. The compound has been shown to increase heart rate, blood pressure, and body temperature. It also has a stimulant effect, which can lead to increased alertness and energy. However, the compound can also cause adverse effects such as anxiety, paranoia, and psychosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone has advantages and limitations for lab experiments. The compound is relatively easy to synthesize and can be obtained in high purity. It has also been shown to have psychoactive effects, which makes it useful for studying the central nervous system. However, the compound can also have adverse effects, which may limit its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of 1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone. One direction is to investigate the compound's effects on the serotonin system in more detail. Another direction is to study the long-term effects of 1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone use, as there is currently limited information on this topic. Additionally, the development of new analogs of 1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone may lead to the discovery of compounds with improved therapeutic properties.
Métodos De Síntesis
The synthesis of 1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone involves the reaction of 4'-bromo-2'-fluoroacetophenone with 3-methylpiperazine in the presence of a base. The resulting product is then treated with 4-hydroxyphenethylamine to form 1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine and norepinephrine reuptake inhibitor, similar to other cathinones. The compound has also been shown to have an affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Propiedades
IUPAC Name |
1-[4-[2-(3-methylpiperazin-1-yl)ethoxy]phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-16(19)14-4-6-15(7-5-14)20-11-10-18-9-8-17-13(2)12-18/h4-7,13,17H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTWDTJYFDFSEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCCN2CCNC(C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[2-(3-Methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(cyclohexylmethyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6136612.png)
![4-(2-thienylcarbonyl)-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6136618.png)
![3-(3-hydroxybutyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6136642.png)

![N'-(2,4-dimethylphenyl)-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6136661.png)
![2-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane](/img/structure/B6136663.png)
![1-(2-chlorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6136669.png)
![1-(3-methoxybenzyl)-N-[1-methyl-1-(1-naphthyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6136671.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]cyclobutanamine](/img/structure/B6136676.png)
![5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole]](/img/structure/B6136684.png)
![ethyl 5-(2,4-dichlorobenzylidene)-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6136691.png)
![N-[2-(6-methyl-2-pyridinyl)ethyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6136693.png)
![2-ethoxy-4-[(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B6136703.png)
